molecular formula C14H17N3O B12990258 7-Benzyl-4a,5,6,7,8,8a-hexahydropyrido[3,4-d]pyrimidin-4-ol

7-Benzyl-4a,5,6,7,8,8a-hexahydropyrido[3,4-d]pyrimidin-4-ol

Cat. No.: B12990258
M. Wt: 243.30 g/mol
InChI Key: UCMFKIXRJBDWLN-UHFFFAOYSA-N
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Description

7-Benzyl-4a,5,6,7,8,8a-hexahydropyrido[3,4-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound is characterized by its unique structure, which includes a benzyl group attached to a hexahydropyrido[3,4-d]pyrimidine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-4a,5,6,7,8,8a-hexahydropyrido[3,4-d]pyrimidin-4-ol typically involves a multi-step process. One common method includes the reaction of 1-benzyl-3-oxo-piperidine-4-carboxylate with urea under specific conditions to form the desired pyrido[3,4-d]pyrimidine structure . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the correct formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve the overall production process.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-4a,5,6,7,8,8a-hexahydropyrido[3,4-d]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.

Scientific Research Applications

7-Benzyl-4a,5,6,7,8,8a-hexahydropyrido[3,4-d]pyrimidin-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-Benzyl-4a,5,6,7,8,8a-hexahydropyrido[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-Benzyl-4a,5,6,7,8,8a-hexahydropyrido[3,4-d]pyrimidin-4-ol is unique due to its specific substitution pattern and the presence of the hydroxyl group. This structural difference can lead to distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

7-benzyl-3,4a,5,6,8,8a-hexahydropyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C14H17N3O/c18-14-12-6-7-17(9-13(12)15-10-16-14)8-11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2,(H,15,16,18)

InChI Key

UCMFKIXRJBDWLN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2C1C(=O)NC=N2)CC3=CC=CC=C3

Origin of Product

United States

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